molecular formula C8H5F3N2S B6353708 5-(Trifluoromethylthio)-1H-indazole CAS No. 105391-74-0

5-(Trifluoromethylthio)-1H-indazole

Cat. No.: B6353708
CAS No.: 105391-74-0
M. Wt: 218.20 g/mol
InChI Key: VNUGJAWDIDEKGN-UHFFFAOYSA-N
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Description

5-(Trifluoromethylthio)-1H-indazole is an organic compound characterized by the presence of a trifluoromethylthio group attached to an indazole ring

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylthio)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethylthio)-1H-indazole is unique due to the presence of the trifluoromethylthio group, which significantly enhances its lipophilicity and chemical reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUGJAWDIDEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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